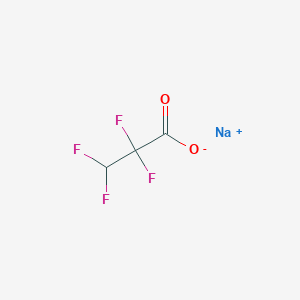

sodium;2,2,3,3-tetrafluoropropanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound with the identifier “sodium;2,2,3,3-tetrafluoropropanoate” is commonly known as the In-Solution Tryptic Digestion and Guanidination Kit. This compound is primarily used in mass spectrometry for the accurate identification and analysis of proteins and post-translational modifications. The kit contains reagents for reduction, alkylation, digestion, and guanidination, which are essential for reliable mass spectrometry results .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of the In-Solution Tryptic Digestion and Guanidination Kit involves several steps:

Reduction and Alkylation: The protein sample is first denatured and reduced at 95°C for 5 minutes.

Guanidination: Finally, the sample undergoes guanidination at 65°C for 12 minutes to convert lysines to homoarginines, enhancing overall ionization.

Industrial Production Methods

The industrial production of this kit involves the large-scale synthesis of the reagents mentioned above, followed by their precise combination and packaging to ensure consistent and reliable results for mass spectrometry applications .

Análisis De Reacciones Químicas

Types of Reactions

The compound undergoes several types of reactions:

Reduction: The reduction of disulfide bonds in proteins using DTT.

Alkylation: The alkylation of cysteine residues using IAA to prevent reformation of disulfide bonds.

Digestion: The enzymatic cleavage of peptide bonds by trypsin.

Guanidination: The conversion of lysine residues to homoarginines using O-methylisourea hemisulfate salt.

Common Reagents and Conditions

Dithiothreitol (DTT): Used for reduction.

Iodoacetamide (IAA): Used for alkylation.

Trypsin: Used for digestion.

O-methylisourea hemisulfate salt: Used for guanidination.

Major Products Formed

Peptide fragments: Resulting from trypsin digestion.

Homoarginine-containing peptides: Resulting from guanidination.

Aplicaciones Científicas De Investigación

The In-Solution Tryptic Digestion and Guanidination Kit is widely used in scientific research for:

Proteomics: Accurate identification and analysis of proteins and post-translational modifications.

Mass Spectrometry: Enhancing peptide ionization for better detection and analysis.

Biological Research: Studying cellular functions and processes through protein analysis.

Medical Research: Investigating disease mechanisms and potential therapeutic targets.

Mecanismo De Acción

The mechanism of action involves several steps:

Reduction: DTT reduces disulfide bonds in proteins, denaturing them and exposing cysteine residues.

Alkylation: IAA alkylates the exposed cysteine residues, preventing reformation of disulfide bonds.

Guanidination: O-methylisourea hemisulfate salt converts lysine residues to homoarginines, enhancing peptide ionization.

Comparación Con Compuestos Similares

Similar Compounds

In-Gel Tryptic Digestion Kit: Similar to the In-Solution Kit but used for protein digestion in gels.

Pierce LysN Protease: Another protease used for protein digestion, but it cleaves at the amino side of lysine residues.

Uniqueness

The In-Solution Tryptic Digestion and Guanidination Kit is unique due to its comprehensive approach, combining reduction, alkylation, digestion, and guanidination in a single kit. This ensures efficient and reliable mass spectrometry results, making it a valuable tool in proteomics and other scientific research fields .

Propiedades

IUPAC Name |

sodium;2,2,3,3-tetrafluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2F4O2.Na/c4-1(5)3(6,7)2(8)9;/h1H,(H,8,9);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGUSXTMVKMPQKI-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(C(=O)[O-])(F)F)(F)F.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HF4NaO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.02 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoro-4-[(4-methoxybenzyloxy)carbonylamino]benzeneboronic acid](/img/structure/B7768569.png)

![[N'-[N'-(3-chloro-2-fluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768607.png)

![[N'-[N'-(2,5-difluorophenyl)carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768611.png)

![[N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768628.png)

![[N'-[N'-[3,5-bis(trifluoromethyl)phenyl]carbamimidoyl]carbamimidoyl]azanium;chloride](/img/structure/B7768632.png)

![[5-Chloro-2-[2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]ethylamino]phenyl]azanium;chloride](/img/structure/B7768670.png)